1-Acetyltagitinin A Exhibits Moderate Antiviral Activity Against ASFV, Distinct from Other Natural Product Candidates
In a direct head-to-head antiviral screening of over 3200 natural products using an ASFV p72-promoter-driven luciferase reporter assay, 1-Acetyltagitinin A demonstrated an IC50 value of 5 μM with a favorable cytotoxicity profile (CC50 > 10 μM) [1]. This performance differentiates it from both more potent candidates (e.g., ailanthone, IC50 = 0.17 μM) and more cytotoxic or inactive compounds within the same screen, establishing a specific activity benchmark for the tagitinin class in antiviral applications [1].
| Evidence Dimension | Antiviral activity (ASFV p72 reporter inhibition) |
|---|---|
| Target Compound Data | IC50 = 5 μmol/L, CC50 > 10 μmol/L |
| Comparator Or Baseline | Ailanthone (IC50 = 0.17 μmol/L, CC50 > 10 μmol/L); Walsuralactam A (IC50 = 2.5 μmol/L, CC50 > 10 μmol/L) |
| Quantified Difference | 1-Acetyltagitinin A is approximately 29-fold less potent than ailanthone but 2-fold less potent than walsuralactam A in this assay. |
| Conditions | ASFV p72-Fluc reporter assay in mammalian cells; dose-titration experiments. |
Why This Matters
This data positions 1-Acetyltagitinin A as a moderately active, low-cytotoxicity antiviral scaffold, useful for SAR studies or as a control compound in ASFV research, rather than a high-potency lead.
- [1] Zhao Z, et al. ASFV transcription reporter screening system identifies ailanthone as a broad antiviral compound. Virol Sin. 2023 Mar 21;38(3):459–469. Table 1. PMID: 36934847; PMCID: PMC10311270. View Source
